
Cariprazine hydrochloride
Descripción general
Descripción
El hidrocloruro de cariprazina es un medicamento antipsicótico atípico utilizado principalmente para tratar la esquizofrenia, la manía bipolar y el trastorno depresivo mayor . Es un derivado de piperazina que actúa como agonista parcial en los receptores de dopamina D2 y D3, con preferencia por el receptor D3 . Este compuesto es conocido por su eficacia en el manejo de los síntomas positivos y negativos de la esquizofrenia y el trastorno bipolar .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de cariprazina implica varios pasos clave:
Reacción de Condensación: La 4-(2-hidroxietil)ciclohexanona reacciona con 1-(2,3-diclorofenil)piperazina para producir 4-[2-[4-(2,3-diclorofenil)piperazina-1-il]etil]ciclohexanona.
Reacción de Amonólisis Reductora: El intermedio se somete a amonólisis reductora para formar trans-4-[2-[4-(2,3-diclorofenil)piperazina-1-il]etil]ciclohexilamina.
Reacción de Acilación: El paso final implica la acilación con cloruro de N,N-dimetilmetilcarbamilo para producir cariprazina.
Métodos de Producción Industrial: La producción industrial del hidrocloruro de cariprazina generalmente implica las mismas rutas sintéticas, pero a mayor escala. El proceso está diseñado para ser económico y respetuoso con el medio ambiente, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Key Reaction Steps:
-
Acylation of trans-4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)ethyl)cyclohexanamine (Compound I):
-
Hydrochloride Salt Formation:
Degradation and Metabolic Reactions
Cariprazine undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes:
Metabolic Pathways :
-
N-Dealkylation:
-
Produces desmethylcariprazine (DCAR) and didesmethylcariprazine (DDCAR) , both pharmacologically active.
-
Enzymes involved: CYP3A4 (major), CYP2D6 (minor).
-
-
Oxidation:
-
Secondary metabolites include hydroxylated derivatives, though these are less clinically significant.
-
Pharmacokinetic Data :
Parameter | Cariprazine | DCAR | DDCAR |
---|---|---|---|
Half-life (t₁/₂) | 2–4 days | 1–2 days | 10–20 days |
Cmax ratio (vs. parent) | 1 | 0.42 | 3 |
AUC accumulation (after 14 days) | 25-fold | 18-fold | 30-fold |
Stability and Reactivity
This compound exhibits pH-dependent solubility and stability:
Solubility Profile :
pH | Solubility (mg/mL) |
---|---|
1 | 3.25 |
6 | 0.02 |
7 | 0.001 |
-
Degradation under alkaline conditions: Hydrolysis of the urea moiety occurs at pH > 8, leading to loss of activity .
-
Light sensitivity: Requires protection from UV light during storage .
Stability Data :
Condition | Effect |
---|---|
40°C/75% RH (6 months) | <0.5% impurity formation |
Aqueous solution (pH 7.4, 37°C) | 95% intact after 24 hours |
Aplicaciones Científicas De Investigación
El hidrocloruro de cariprazina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El hidrocloruro de cariprazina ejerce sus efectos a través de una combinación de actividad agonista parcial en los receptores de dopamina D3, D2L y D2S, y los receptores de serotonina 5-HT1A . También actúa como antagonista en los receptores de serotonina 5-HT2B, 5-HT2A e histamina H1 . Este mecanismo único le permite modular la actividad de los neurotransmisores, mejorando los síntomas de la esquizofrenia y el trastorno bipolar .
Compuestos Similares:
Aripiprazol: Otro antipsicótico atípico con actividad agonista parcial en los receptores de dopamina D2 y D3.
Brexpiprazol: Similar a la cariprazina, actúa como un agonista parcial en los receptores de dopamina D2 y D3 y los receptores de serotonina 5-HT1A.
Lurasidona: Un antipsicótico atípico que actúa como antagonista en los receptores de dopamina D2 y serotonina 5-HT2A.
Singularidad: El hidrocloruro de cariprazina es único debido a su alta selectividad para el receptor de dopamina D3, que se cree que contribuye a su eficacia en el tratamiento de los síntomas negativos y el deterioro cognitivo en la esquizofrenia . Esta selectividad lo diferencia de otros antipsicóticos atípicos, lo que lo convierte en una opción valiosa para pacientes con perfiles de síntomas específicos .
Comparación Con Compuestos Similares
Aripiprazole: Another atypical antipsychotic with partial agonist activity at dopamine D2 and D3 receptors.
Brexpiprazole: Similar to Cariprazine, it acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.
Lurasidone: An atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.
Uniqueness: Cariprazine Hydrochloride is unique due to its high selectivity for the dopamine D3 receptor, which is thought to contribute to its efficacy in treating negative symptoms and cognitive impairment in schizophrenia . This selectivity differentiates it from other atypical antipsychotics, making it a valuable option for patients with specific symptom profiles .
Actividad Biológica
Cariprazine hydrochloride is an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile, characterized by its action as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, distinguishes it from other antipsychotics. This article delves into the biological activity of cariprazine, supported by case studies, research findings, and data tables.
Cariprazine exhibits a multifaceted mechanism of action:
- Dopamine Receptors : It acts as a partial agonist at both D2 and D3 receptors, with a preference for the D3 receptor. This selectivity is believed to contribute to its efficacy in treating negative symptoms of schizophrenia, which are often resistant to traditional antipsychotics .
- Serotonin Receptors : Cariprazine also functions as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2B receptors. This dual action may help mitigate side effects commonly associated with dopamine antagonism, such as extrapyramidal symptoms .
Pharmacokinetics
The pharmacokinetic profile of cariprazine is notable for its high oral bioavailability and ability to cross the blood-brain barrier effectively:
- Absorption : Cariprazine has a bioavailability of approximately 52% in rats, with significant absorption occurring in humans .
- Metabolism : It is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2D6. The major active metabolites, desmethyl cariprazine (DCAR) and didesmethyl cariprazine (DDCAR), have similar receptor binding profiles to the parent compound .
- Half-life : The half-lives of cariprazine and its metabolites are relatively long, ranging from several days to weeks, which allows for sustained therapeutic effects .
Case Studies
- Schizophrenia Management : A case report highlighted a young man diagnosed with schizophrenia who experienced suboptimal results with various antipsychotic combinations. Upon switching to cariprazine (6 mg/day) combined with olanzapine (10 mg/day), significant improvements were observed in both positive and negative symptoms as measured by the Positive and Negative Syndrome Scale (PANSS). The total PANSS score improved by 92 points over time, demonstrating the effectiveness of this combination therapy .
- Bipolar Depression : In a phase 3 randomized controlled trial, cariprazine was shown to be effective in treating acute bipolar I depression. Patients receiving 3 mg/day of cariprazine exhibited a significant reduction in depressive symptoms compared to placebo, with an odds ratio of 1.7 for achieving remission .
Efficacy Data from Clinical Trials
Study Type | Dose (mg/day) | Response Rate (%) | Odds Ratio vs Placebo | p-value |
---|---|---|---|---|
Bipolar Depression Trial | 1.5 | 48.1 | 1.4 | 0.1300 |
Bipolar Depression Trial | 3.0 | 51.8 | 1.7 | 0.0243 |
Schizophrenia Case Study | Combination | Significant Improvement in PANSS Scores | - | - |
Propiedades
IUPAC Name |
3-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]-1,1-dimethylurea;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2N4O.ClH/c1-25(2)21(28)24-17-8-6-16(7-9-17)10-11-26-12-14-27(15-13-26)19-5-3-4-18(22)20(19)23;/h3-5,16-17H,6-15H2,1-2H3,(H,24,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPJWWMREQHLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026486 | |
Record name | Cariprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083076-69-0 | |
Record name | Cariprazine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1083076690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cariprazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARIPRAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQD7C255YG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.